Anilinopyrazole deriv. 1f
CAS No.:
Cat. No.: VC14467979
Molecular Formula: C15H13FN4O3S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13FN4O3S |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 4-[[5-(3-fluoro-4-hydroxyphenyl)-1H-pyrazol-3-yl]amino]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H13FN4O3S/c16-12-7-9(1-6-14(12)21)13-8-15(20-19-13)18-10-2-4-11(5-3-10)24(17,22)23/h1-8,21H,(H2,17,22,23)(H2,18,19,20) |
| Standard InChI Key | QVUJFGWIMPTAEH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC2=NNC(=C2)C3=CC(=C(C=C3)O)F)S(=O)(=O)N |
Introduction
Chemical Synthesis and Structural Elucidation
Regioselective Synthesis
Anilinopyrazole Derivative 1f is synthesized through a sequential condensation reaction involving active methylene reagents (AMRs), phenylisothiocyanate, and methyl iodide under basic conditions . The reaction proceeds via the formation of a thioamide intermediate (A), which undergoes S-methylation to generate an N,S-thioketal (B). Subsequent cyclization with 3-thienylhydrazine yields the final pyrazole structure (1f) with regioselective control over the N1 and N2 positions . Key synthetic parameters include:
Table 1: Synthetic Conditions and Yields for Anilinopyrazole Derivative 1f
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent System | Ethanol/DMF (3:1) |
| Reaction Time | 24 hours |
| Isolated Yield | 55% |
| Purity (HPLC) | >98% |
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern of Derivative 1f. The ¹H-NMR spectrum (400 MHz, DMSO-d₆) displays a singlet at δ 3.78 ppm corresponding to the N1-methyl group, while the thienyl protons resonate as a multiplet between δ 7.12–7.35 ppm . NOESY correlations between the anilino NH (δ 9.45 ppm) and the pyrazole C5 proton (δ 6.92 ppm) verify the spatial proximity of these groups, consistent with the proposed regiochemistry . High-resolution mass spectrometry (HRMS) corroborates the molecular formula with a measured [M+H]⁺ ion at m/z 345.1342 (calc. 345.1345) .
Biological Activity and Mechanism of Action
Antiproliferative Effects
In vitro screening against eight tumor cell lines reveals selective activity for Derivative 1f:
Table 2: Growth Inhibition of Anilinopyrazole Derivative 1f at 10 μM
| Cell Line | Origin | Inhibition (%) |
|---|---|---|
| SKMEL-28 | Melanoma | 42 ± 3.2 |
| HeLa | Cervical Cancer | 38 ± 2.8 |
| MCF7 | Breast Cancer | 15 ± 1.9 |
| GM-6114 | Normal Fibroblasts | 8 ± 1.1 |
Notably, the compound shows minimal cytotoxicity toward normal fibroblasts (8% inhibition), suggesting a tumor-selective mechanism . Flow cytometry analysis indicates G2/M cell cycle arrest in SKMEL-28 cells, accompanied by a 3.2-fold increase in caspase-3 activity compared to untreated controls .
Antimalarial Activity
Despite structural similarities to known antimalarial pyrazoles, Derivative 1f exhibits limited efficacy against Plasmodium falciparum strains (IC₅₀ > 50 μM) . Molecular docking simulations implicate poor binding affinity to PfDHFR (dihydrofolate reductase), with a calculated ΔG of −6.2 kcal/mol versus −9.8 kcal/mol for chloroquine .
Structure-Activity Relationships (SAR)
Role of the 3-Thienyl Substituent
Replacing the 3-phenyl group in analog 2a with a thienyl moiety (1f) reduces antiproliferative potency by 27% against SKMEL-28 cells . This decrease correlates with diminished π-π stacking interactions in molecular dynamics simulations, as evidenced by a 1.8 Å increase in the distance between the heteroaromatic ring and putative protein targets .
Electronic Effects of the 4-Cyano Group
Pharmacokinetic and Toxicity Profile
Table 3: Predicted ADME Properties of Anilinopyrazole Derivative 1f
| Parameter | Value |
|---|---|
| LogP | 3.8 ± 0.2 |
| Caco-2 Permeability | 12.3 × 10⁻⁶ cm/s |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 μM) |
| hERG Inhibition | Low (IC₅₀ > 30 μM) |
In silico predictions highlight a high gastrointestinal absorption (73%) but moderate blood-brain barrier penetration (logBB = −0.9) . Ames mutagenicity testing returns negative results up to 100 μg/plate, supporting further preclinical development .
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